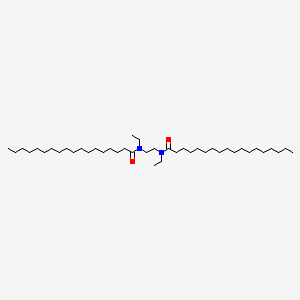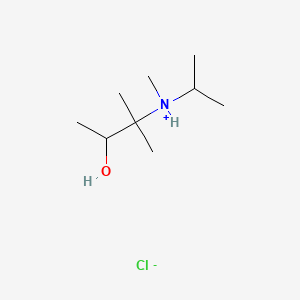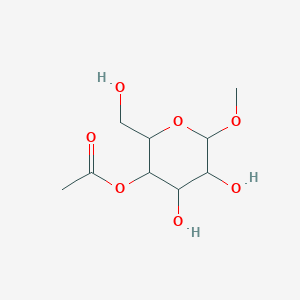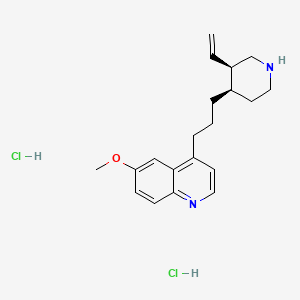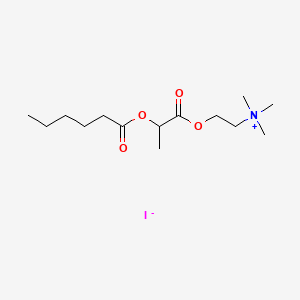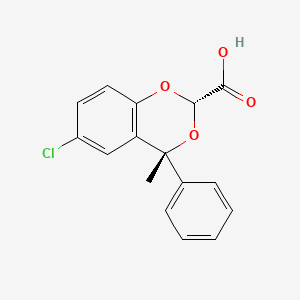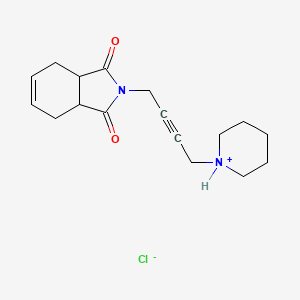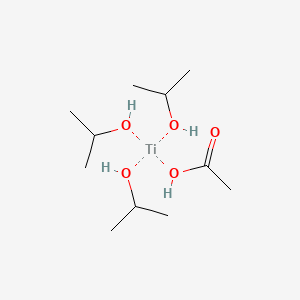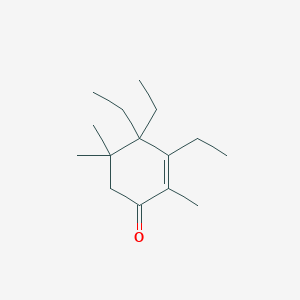
2-Methylheptyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylheptyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester derived from acrylic acid and 2-methylheptanol. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylheptyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:
Acrylic Acid+2-Methylheptanol→2-Methylheptyl Acrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation techniques helps in purifying the ester by removing any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
2-Methylheptyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methylheptanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Free Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis reactions.
Nucleophiles: For addition reactions.
Major Products
Poly(this compound): From polymerization.
Acrylic Acid and 2-Methylheptanol: From hydrolysis.
科学的研究の応用
2-Methylheptyl acrylate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Its polymers are used in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research is ongoing into its potential use in medical adhesives and coatings for medical devices.
作用機序
At the molecular level, 2-Methylheptyl acrylate participates in free radical polymerization, where the double bond in its structure reacts with other monomers to form long chains of polymers. This process involves the initiation, propagation, and termination steps typical of free radical polymerization. The resulting polymeric materials exhibit enhanced mechanical and chemical properties .
類似化合物との比較
Similar Compounds
- 2-Ethylhexyl Acrylate (2-EHA)
- n-Butyl Acrylate (BA)
- Isooctyl Acrylate
Uniqueness
2-Methylheptyl acrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to 2-Ethylhexyl Acrylate and n-Butyl Acrylate, this compound provides better weatherability and enhanced scrub resistance in coatings. Its polymers also exhibit superior flexibility and adhesion properties, making it a preferred choice in high-performance applications .
特性
CAS番号 |
67952-49-2 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-methylheptyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 |
InChIキー |
IJGPXKDCRJMTQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


